molecular formula C8H17Br2N B2637404 1-(2-Bromoethyl)-3,4-dimethylpyrrolidine;hydrobromide CAS No. 2248405-64-1

1-(2-Bromoethyl)-3,4-dimethylpyrrolidine;hydrobromide

Cat. No.: B2637404
CAS No.: 2248405-64-1
M. Wt: 287.039
InChI Key: XKKGGBKXTJUJDG-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a brominated derivative of pyrrolidine . Pyrrolidine is a cyclic amine, and bromination usually involves the substitution of a hydrogen atom with a bromine atom.


Synthesis Analysis

While specific synthesis methods for “1-(2-Bromoethyl)-3,4-dimethylpyrrolidine;hydrobromide” are not available, brominated compounds are often synthesized through free radical bromination or nucleophilic substitution .


Chemical Reactions Analysis

Brominated compounds, like the one you mentioned, can undergo various chemical reactions. These include but are not limited to substitution reactions and elimination reactions .

Scientific Research Applications

Hyperbranched Polyelectrolytes

A study explored the synthesis of hyperbranched polyelectrolytes from monomers like 3,5-bis(bromomethyl)pyridine hydrobromide. These polyelectrolytes exhibit significant potential due to their unique properties and have been characterized through NMR spectroscopy, revealing insights into their structure and reactivity (Monmoton et al., 2008).

Crystal Structure Control

Another research focus was on the crystal structure of dibrominated and nonbrominated 2-amino-4,6-dimethylpyridine salts, highlighting the influence of nonclassical noncovalent interactions. This study provides a deeper understanding of the structural control in crystal formation, beneficial for designing materials with specific properties (AlDamen & Haddad, 2011).

Synthetic Methodologies

Research on the transformation of 5-(bromomethyl)-1-pyrrolinium bromides into piperidin-3-ones through a novel ring expansion-oxidation protocol offers valuable insights into synthetic strategies for constructing complex heterocyclic compounds. This methodology opens up new avenues for the synthesis of pharmacologically relevant molecules (D’hooghe et al., 2008).

pH-Dependent Crystal Transformation

The reversible crystal transformation of 1-carboxymethyl-1-methyl-pyrrolidinium bromides based on pH changes provides a fascinating glimpse into the responsive behavior of molecular crystals. Such transformations are crucial for understanding material properties and could be applied in sensors or switches (Tong et al., 2018).

Efficient Synthesis Processes

The efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in pharmaceutical production, demonstrates the importance of developing sustainable and high-yield synthetic routes. This research underscores the ongoing efforts to enhance the environmental friendliness of chemical syntheses (Guo et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, if it’s used as a reactant in a chemical reaction, its mechanism of action would involve its reactivity with other chemicals .

Safety and Hazards

Brominated compounds can be hazardous. They may cause skin and eye irritation, and they can be harmful if swallowed or inhaled .

Properties

IUPAC Name

1-(2-bromoethyl)-3,4-dimethylpyrrolidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN.BrH/c1-7-5-10(4-3-9)6-8(7)2;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKGGBKXTJUJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C)CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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